molecular formula C23H39NO10 B608851 MAl-PEG6-t-butyl ester CAS No. 518044-37-6

MAl-PEG6-t-butyl ester

Cat. No.: B608851
CAS No.: 518044-37-6
M. Wt: 489.56
InChI Key: CUCNCZLNASXRTC-UHFFFAOYSA-N
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Description

MAl-PEG6-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

MAl-PEG6-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a t-butyl ester group to a polyethylene glycol chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

MAl-PEG6-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MAl-PEG6-t-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a cross-linking reagent in the synthesis of polymers and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules through thiol-maleimide chemistry.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of functionalized materials and coatings

Mechanism of Action

The mechanism of action of MAl-PEG6-t-butyl ester involves the formation of covalent bonds between the maleimide group and thiol groups on biomolecules. This reaction forms stable thioether bonds, enabling the attachment of biomolecules to surfaces or other biomolecules. The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for various biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAl-PEG6-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group linked through a polyethylene glycol chain. This structure provides enhanced solubility, stability, and versatility in various applications compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCNCZLNASXRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116031
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518044-37-6
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518044-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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